molecular formula C17H25N3O3 B2784863 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine CAS No. 2199061-81-7

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine

Cat. No.: B2784863
CAS No.: 2199061-81-7
M. Wt: 319.405
InChI Key: GDDLPJJPCXIVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. Its structure incorporates a morpholine ring and a piperidine ring, both of which are established and versatile pharmacophores in drug discovery . The morpholine ring is a ubiquitous structural component known to enhance the pharmacokinetic properties and potency of molecules through interactions with target proteins . Piperidine and its derivatives are also common scaffolds found in biologically active compounds and have been the focus of structure-activity relationship (SAR) studies for various therapeutic targets . The molecular architecture of this compound, which links these heterocyclic systems, suggests its potential value as a key intermediate or lead compound in the synthesis of novel therapeutic agents. Researchers can utilize this molecule to explore its mechanism of action, particularly in areas such as central nervous system (CNS) disorders, where similar morpholine and piperidine-containing compounds have shown activity . It may also serve as a valuable building block in the development of multitarget-directed ligands . This product is intended for laboratory research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-14-3-2-6-18-16(14)23-13-15-4-7-19(8-5-15)17(21)20-9-11-22-12-10-20/h2-3,6,15H,4-5,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDLPJJPCXIVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The piperidine and morpholine rings can interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine moiety may also play a role in binding to nucleic acids or proteins, affecting cellular processes .

Comparison with Similar Compounds

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

  • Key Differences :
    • Replaces the piperidine-carbonyl group with a thiazole ring bearing a dibromoimidazole substituent.
    • Bromine atoms introduce steric bulk and electron-withdrawing effects, altering binding kinetics compared to the methylpyridinyl group in the target compound.
  • Synthesis Note: A structural misassignment (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR spectra, underscoring the importance of precise regiochemistry in synthesis .

4-(2-((4-Methoxybenzyl)oxy)-6-(piperidin-1-yl)pyrimidin-4-yl)morpholine

  • Key Differences: Contains a pyrimidine core instead of a direct piperidine-morpholine linkage.
  • Synthesis : Synthesized via nucleophilic substitution of a chloropyrimidine intermediate with piperidine, followed by deprotection .

1-(4-(4-Morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile

  • Key Differences: Features a pyrimidine ring substituted with morpholinopiperidine and carbonitrile groups.
  • Synthesis : Utilized a palladium-catalyzed coupling reaction between a chloropyrimidine and piperidine-4-carbonitrile .

Functional Analogues with Pyridine/Pyrimidine Substituents

4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine

  • Key Differences :
    • Substitutes the methylpyridinyl group with a nitro-pyridine moiety.
    • The nitro group is strongly electron-withdrawing, which could enhance reactivity in electrophilic aromatic substitution but reduce metabolic stability.
  • Characterization : Confirmed via ¹H NMR (δ 8.21 ppm for nitro-pyridine proton) .

2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

  • Key Differences :
    • Replaces the morpholine-carbonyl-piperidine backbone with a sulfinyl-linked benzimidazole.
    • The sulfinyl group introduces chirality, which may influence enantioselective binding to targets like proton pumps .

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity but may reduce metabolic stability, whereas electron-donating groups (e.g., methoxy) enhance lipophilicity.
  • Synthetic Challenges : Regiochemical precision (e.g., bromine placement in VPC-14449) and protecting group strategies (e.g., 4-methoxybenzyl deprotection in ) are critical for fidelity.
  • Structural Flexibility : Piperidine and morpholine rings provide conformational adaptability, but pyrimidine or thiazole cores introduce rigidity for target-specific binding.

Biological Activity

The compound 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine is a synthetic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of bioactive lipids. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which features a morpholine ring, a piperidine moiety, and a 3-methylpyridine substituent. The structural complexity contributes to its diverse biological activities.

Molecular Structure

ComponentDescription
MorpholineA six-membered ring containing one nitrogen atom
PiperidineA five-membered ring containing one nitrogen atom
3-MethylpyridineA pyridine ring with a methyl group at position 3

Inhibition of FAAH

FAAH is responsible for the hydrolysis of fatty acid amides, including anandamide, which is implicated in various physiological processes such as pain modulation and inflammation. Compounds that inhibit FAAH can potentially enhance the effects of endocannabinoids.

  • Mechanism of Action : The compound acts by binding to the active site of FAAH, preventing the breakdown of endocannabinoids. This action can lead to increased levels of these compounds in the body, potentially enhancing their therapeutic effects.
  • Potency : Preliminary studies indicate that derivatives similar to this compound exhibit nanomolar potency against FAAH, suggesting significant therapeutic potential in pain management and other conditions related to endocannabinoid signaling.

Antitumor Activity

Recent studies have explored the antitumor properties of this class of compounds:

  • Cell Line Studies : Compounds structurally related to this compound have shown promising results against various cancer cell lines, including colon cancer (HCT116) and multiple myeloma (MM1.S).
  • IC50 Values : Specific derivatives have displayed IC50 values in the low micromolar range, indicating effective inhibition of tumor cell proliferation.

Study 1: FAAH Inhibition and Pain Relief

A study published in Journal of Medicinal Chemistry examined several derivatives for their ability to inhibit FAAH. The most potent compounds demonstrated significant analgesic effects in animal models, correlating with elevated anandamide levels.

Study 2: Anticancer Efficacy

In another study focusing on the antitumor activity of similar compounds, researchers reported that certain derivatives led to a reduction in tumor size in xenograft models. The mechanism was attributed to both direct cytotoxic effects and modulation of the tumor microenvironment.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : Variations in substituents on the piperidine and morpholine rings significantly affect potency and selectivity towards FAAH.
  • Lipophilicity : Increased lipophilicity generally enhances cellular uptake but must be balanced with solubility considerations for effective pharmacokinetics.

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine?

  • Methodology :

  • Stepwise coupling : Synthesis often involves multi-step procedures, starting with functionalization of the piperidine ring. For example, reacting 3-methylpyridin-2-ol with a piperidine derivative under Mitsunobu conditions to introduce the ether linkage, followed by coupling with morpholine via carbamate or carbonyl intermediates .
  • Catalysts and solvents : Palladium-based catalysts (e.g., for cross-coupling) and polar aprotic solvents (e.g., DMF or DMSO) are commonly used to enhance reaction efficiency .
    • Key considerations : Purification via column chromatography or recrystallization is critical to achieve >95% purity.

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?

  • Primary methods :

  • NMR spectroscopy : ¹H NMR (e.g., δ 1.41–8.21 ppm for analogous piperidine-morpholine derivatives) confirms structural integrity and regioselectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C₂₁H₂₅N₃O₃: 367.45 g/mol) .
  • HPLC : Ensures purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Root causes : Discrepancies may arise from variations in assay conditions (e.g., cell lines, receptor isoforms, or incubation times) .
  • Resolution strategies :

  • Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple replicates.
  • Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition) to confirm mechanism .

Q. What structural modifications optimize the compound’s pharmacokinetic properties without compromising activity?

  • Approaches :

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the morpholine or pyridine rings .
  • Metabolic stability : Replace labile ester groups with bioisosteres (e.g., amides or heterocycles) .
    • Case study : Fluorination at the pyridine ring (as in 4-((5-fluoropyridin-2-yl)methyl)morpholine analogs) improved metabolic half-life by 2.5× .

Q. How does the structure-activity relationship (SAR) of morpholine-piperidine derivatives inform target selectivity?

  • Key findings :

  • Piperidine substitution : 3-Methylpyridin-2-yloxy groups enhance binding to adenosine receptors (A₂AR Ki = 12 nM vs. 45 nM for unsubstituted analogs) .
  • Morpholine vs. piperazine : Morpholine improves blood-brain barrier penetration, while piperazine derivatives show higher peripheral activity .
    • Data table :
DerivativeTarget ReceptorBinding Affinity (Ki, nM)Selectivity Ratio (A₂AR/A₁AR)
4-(4-{[...]carbonyl)morpholineA₂AR12 ± 1.58.3
Piperazine analogA₁AR45 ± 3.21.2

Q. What computational strategies predict the compound’s interaction with novel biological targets?

  • Methods :

  • Molecular docking : Use Schrödinger Suite or AutoDock to model binding to GPCRs (e.g., adenosine receptors). Key interactions include H-bonds with Glu169 and π-π stacking with Phe168 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.